3-bromo-1H-indol-5-amine
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Overview
Description
3-bromo-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a bromine atom at the third position and an amine group at the fifth position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-indol-5-amine typically involves the bromination of 1H-indole followed by amination. One common method is the bromination of 1H-indole using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The resulting 3-bromo-1H-indole is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-indol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole oxides or quinones.
Reduction Products: Reduced indole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-bromo-1H-indol-5-amine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-bromo-1H-indol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-indol-5-amine: Similar structure with a chlorine atom instead of bromine.
3-fluoro-1H-indol-5-amine: Contains a fluorine atom at the third position.
5-amino-1H-indole: Lacks the halogen atom at the third position.
Uniqueness
3-bromo-1H-indol-5-amine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other halogenated indole derivatives. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
3-bromo-1H-indol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOVVBYVLPWHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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